6-tert-Butyl-1-oxaspiro[2.5]octane
Overview
Description
6-tert-Butyl-1-oxaspiro[2.5]octane is an organic compound with the molecular formula C11H20O. It is a member of the oxaspiro compounds, characterized by a spiro-connected oxirane ring and a cyclohexane ring substituted with a tert-butyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-tert-Butyl-1-oxaspiro[2.5]octane can be synthesized through the epoxidation of 4-tert-butylcyclohexene. The reaction typically involves the use of a peracid, such as m-chloroperbenzoic acid (m-CPBA), as the oxidizing agent. The reaction is carried out in an inert solvent, such as dichloromethane, at low temperatures to ensure the selective formation of the epoxide .
Industrial Production Methods
Industrial production of 4-tert-butylcyclohexylidene oxide may involve the hydrogenation of 4-tert-butylphenol in the presence of a rhodium catalyst and a compound selected from hydrogen chloride, perchloric acid, or sulfuric acid. This method yields 4-tert-butylcyclohexanol, which can then be converted to the desired epoxide through further chemical reactions .
Chemical Reactions Analysis
Types of Reactions
6-tert-Butyl-1-oxaspiro[2.5]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the epoxide to the corresponding diol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of diols.
Substitution: Formation of various substituted cyclohexane derivatives.
Scientific Research Applications
6-tert-Butyl-1-oxaspiro[2.5]octane has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-tert-butylcyclohexylidene oxide involves its interaction with various molecular targets and pathways. For instance, in its antidepressant-like effects, the compound modulates serotonergic and nitrergic systems, affecting monoamine oxidase (MAO)-A and Na+, K±ATPase activities in the prefrontal cortex of mice . This modulation leads to changes in neurotransmitter levels and neuronal activity, contributing to its observed effects.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylcyclohexanone: A related compound with similar structural features but different reactivity and applications.
4-tert-Butylcyclohexanol: Another related compound, often used as an intermediate in the synthesis of 4-tert-butylcyclohexylidene oxide.
Uniqueness
6-tert-Butyl-1-oxaspiro[2Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
6-tert-butyl-1-oxaspiro[2.5]octane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O/c1-10(2,3)9-4-6-11(7-5-9)8-12-11/h9H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTVKBMPEWYZOIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2(CC1)CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90182420 | |
Record name | 4-tert-Butylcyclohexylidene oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90182420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2815-45-4 | |
Record name | 4-tert-Butylcyclohexylidene oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002815454 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2815-45-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115514 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-tert-Butylcyclohexylidene oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90182420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-TERT-BUTYLCYCLOHEXYLIDENE OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E1HX3MQ5KX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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